molecular formula C7H17N B1682561 Tuaminoheptane CAS No. 123-82-0

Tuaminoheptane

Cat. No. B1682561
CAS RN: 123-82-0
M. Wt: 115.22 g/mol
InChI Key: VSRBKQFNFZQRBM-UHFFFAOYSA-N
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Description

Tuaminoheptane is primarily used as a nasal decongestant . It is a sympathomimetic compound and is considered an alkylamine .


Synthesis Analysis

Tuaminoheptane, also known as 1-Methylhexylamine or 2-Heptylamine, has a linear formula of CH3(CH2)4CH(NH2)CH3 .


Molecular Structure Analysis

Tuaminoheptane has a molecular formula of C7H17N . Its molecular weight is 115.22 g/mol . The IUPAC name for Tuaminoheptane is heptan-2-amine .


Chemical Reactions Analysis

Tuaminoheptane is related to drugs such as heptaminol and belongs to the class of primary amines with sympathomimetic activity . It has been found to act as a reuptake inhibitor and releasing agent of norepinephrine .


Physical And Chemical Properties Analysis

Tuaminoheptane has a density of 0.8±0.1 g/cm3, a boiling point of 145.4±8.0 °C at 760 mmHg, and a vapour pressure of 4.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.2±3.0 kJ/mol and a flash point of 54.4±0.0 °C .

Scientific Research Applications

Nasal Decongestant

Tuaminoheptane was historically used as a nasal decongestant due to its sympathomimetic properties . It acts as a vasoconstrictor, reducing blood flow to the nasal passages and thereby decreasing swelling and congestion.

Stimulant Effects

Research has indicated that Tuaminoheptane can act as a stimulant . It functions as a reuptake inhibitor and releasing agent of norepinephrine, which may contribute to its stimulant effects, potentially increasing alertness and energy levels.

Norepinephrine Reuptake Inhibition

Tuaminoheptane’s ability to inhibit the reuptake of norepinephrine makes it a subject of interest in studies related to neurotransmitter regulation . This property could be useful in exploring new treatments for disorders associated with dysregulated norepinephrine levels.

Contact Dermatitis Research

The compound has been identified as a skin irritant , and its role in causing contact dermatitis has been studied . This application is significant in dermatological research, particularly in understanding the mechanisms of skin irritation and developing preventive strategies.

Anti-Doping Research

Tuaminoheptane is listed as a prohibited substance by the World Anti-Doping Agency . Its presence in athletes’ urine samples is monitored, and methods for its detection are an important area of research in sports medicine .

Vasoconstriction Mechanism Studies

Due to its vasoconstrictive effects, Tuaminoheptane is used in research to understand the mechanisms of vasoconstriction . This is crucial for developing drugs that can control blood flow in various medical conditions.

Alkylamine Structure Analysis

Tuaminoheptane is an alkylamine, and its structure differs significantly from other norepinephrine releasing agents like phenethylamines, which have an aromatic ring . Studying its structure provides insights into the relationship between chemical structure and pharmacological activity.

Volume-Regulated Anion Channels Research

The compound’s inhibition of volume-regulated anion channels has been linked to its irritant properties . This aspect of Tuaminoheptane is valuable for research into the role of these channels in cell volume regulation and signaling.

Future Directions

Tuaminoheptane is scheduled to be fully annotated soon . It is primarily used as a nasal decongestant and has been considered relevant for sports drug testing due to its stimulating properties .

Relevant Papers One relevant paper is "Determination of tuaminoheptane in doping control urine samples" . This paper discusses the use of tuaminoheptane in sports and its detection in urine samples. The administered drug was detected up to 46h after repeated topical instillation of a total of approximately 3 mg .

Mechanism of Action

Target of Action

Tuaminoheptane, also known as 2-aminoheptane, is a sympathomimetic agent and vasoconstrictor . The primary target of Tuaminoheptane is norepinephrine, a neurotransmitter that plays a crucial role in the body’s fight or flight response .

Mode of Action

Tuaminoheptane acts as a reuptake inhibitor and releasing agent of norepinephrine . By inhibiting the reuptake of norepinephrine, Tuaminoheptane increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing its effects . As a releasing agent, Tuaminoheptane promotes the release of norepinephrine from presynaptic neurons, further increasing its levels .

Biochemical Pathways

The increased concentration of norepinephrine in the synaptic cleft due to the action of Tuaminoheptane leads to the stimulation of adrenergic receptors . This stimulation results in various physiological responses, including vasoconstriction and nasal decongestion .

Pharmacokinetics

It is known that the absorption of tuaminoheptane can be decreased when combined with oxymetazoline .

Result of Action

The primary result of Tuaminoheptane’s action is nasal decongestion . By causing vasoconstriction in the nasal passages, Tuaminoheptane reduces blood flow, thereby decreasing swelling and relieving congestion .

Action Environment

The action, efficacy, and stability of Tuaminoheptane can be influenced by various environmental factors. For example, the presence of other drugs, such as Oxymetazoline, can affect the absorption of Tuaminoheptane . Additionally, Tuaminoheptane is a skin irritant and can cause contact dermatitis via inhibition of volume-regulated anion channels .

properties

IUPAC Name

heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRBKQFNFZQRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1))
Record name Tuaminoheptane [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6048468
Record name 2-Aminoheptane
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Molecular Weight

115.22 g/mol
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Product Name

Tuaminoheptane

CAS RN

123-82-0, 44652-67-7
Record name 2-Aminoheptane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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